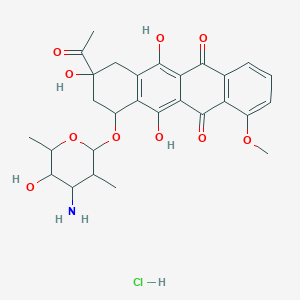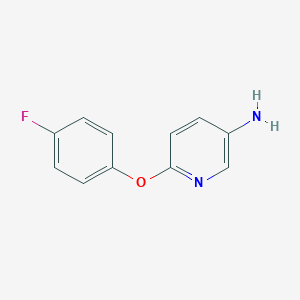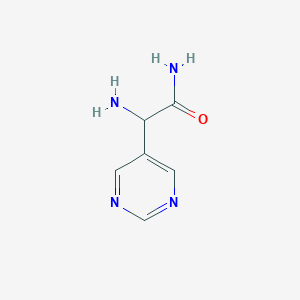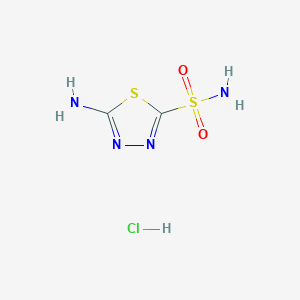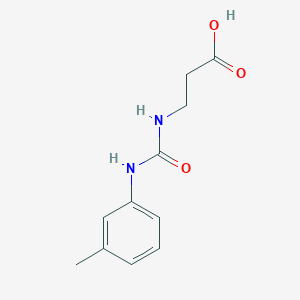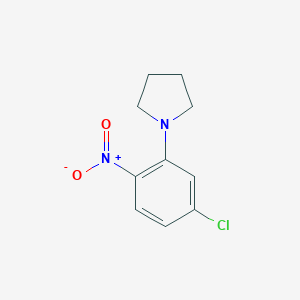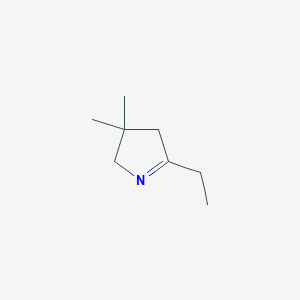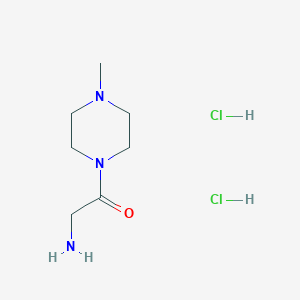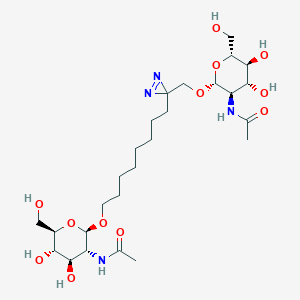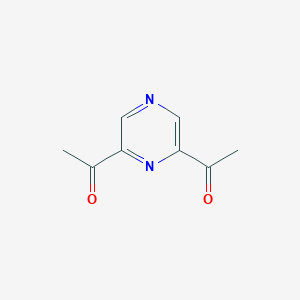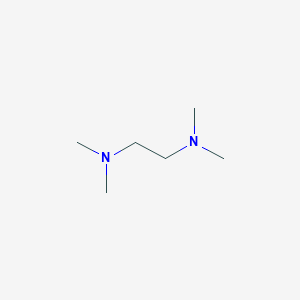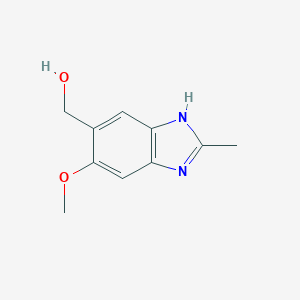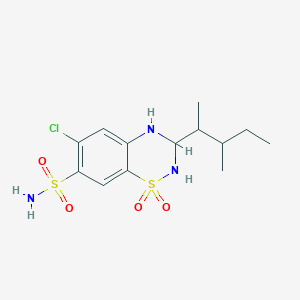![molecular formula C9H16N2OS B135545 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine CAS No. 66356-54-5](/img/structure/B135545.png)
5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine” is a chemical compound that is related to Ranitidine . It is also known as “Ranitidine Related Compound A” and has a molecular formula of C10H18N2OS.1/2C4H4O4 .
Molecular Structure Analysis
The molecular weight of “5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine” is 272.36 . The molecular formula is C10H18N2OS.1/2C4H4O4 .Applications De Recherche Scientifique
Allergic Contact Sensitivity
Allergic contact sensitivity to this chemical compound, used as a diamino intermediate in the synthesis of Ranitidine®, was reported in an industrial chemist. This instance highlights the compound's potential allergenic properties in industrial settings (Rycroft, 1983).
Ranitidine Manufacturing
In the manufacturing process of Ranitidine HCl, a commonly used H2 antagonist for peptic ulcer treatment, this compound emerges as an intermediate. Its exposure was linked to a potent skin sensitizer effect, highlighting occupational health concerns (Goh & Ng, 1984).
Stereoselective Synthesis
A stereoselective synthesis of β-methyltryptophan methyl ester involved the reaction of α-methyl-N-(1-Methylethyl)-1H-indole-3-methanamine with the compound, demonstrating its utility in complex organic syntheses (Behforouz et al., 1988).
Catalytic Transformations
The compound was used in catalytic transformations of furan amines, showing its potential in chemical synthesis processes (Bel'skii et al., 1970).
Diels-Alder Reaction
The compound was involved in Diels−Alder cycloaddition reactions to afford polysubstituted anilines, highlighting its role in facilitating complex organic reactions (Padwa et al., 1997).
Biological Activity Studies
Studies on Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, related to the compound, revealed significant biological activities against cancer cell lines and bacteria, suggesting its potential in medical research (Phutdhawong et al., 2019).
Chemical Switch in Maillard Reaction
A study on the Maillard reaction highlighted the role of furanic compounds in forming colored products, underlining the compound's potential in food chemistry (Hofmann, 1998).
Synthesis of Novel Tetrahydroisoquinolinones
The compound was used in the synthesis of novel trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, showing its application in medicinal chemistry (Kandinska et al., 2006).
Methanogenic Cofactors Synthesis
In the total synthesis of methanogenic cofactors, the compound played a role, underlining its significance in biochemistry and microbiology (Sullins et al., 1993).
Eco-Friendly Corrosion Inhibitor
Amino acid compounds related to 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine have been studied as eco-friendly corrosion inhibitors for steel, highlighting its potential in industrial applications (Yadav et al., 2015).
DNA Methylation Studies
The compound's derivative, 5-hydroxymethylcytosine, has been studied in the context of DNA methylation, a crucial epigenetic mark, offering insights into genetic regulation and development (Tahiliani et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c1-11-6-8-2-3-9(12-8)7-13-5-4-10/h2-3,11H,4-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQYKULIUYUIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CSCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603596 |
Source


|
| Record name | 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine | |
CAS RN |
66356-54-5 |
Source


|
| Record name | 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

